Synthesis Yield Advantage Over Reduction
In the synthesis of the key albendazole intermediate, 4-propylthio-o-phenylenediamine, 2-nitro-5-(propylthio)aniline can be prepared with a high yield of 98.5% . This compares favorably to the subsequent reduction step to the diamine, which yields 85-95%, indicating that the procurement of the high-yield nitro intermediate is more efficient than its in-house synthesis from earlier precursors.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 98.5% |
| Comparator Or Baseline | 4-propylthio-o-phenylenediamine (subsequent reduction step): 85-95% |
| Quantified Difference | Target compound yield is 3.5-13.5% higher than the subsequent reduction step |
| Conditions | Reaction of 5-chloro-2-nitroaniline with 1-propanethiol in presence of sodium hydroxide, water, and ethylene glycol at heat for 5h |
Why This Matters
A higher yielding intermediate reduces the cost of goods in multi-step pharmaceutical synthesis by maximizing material utilization and minimizing waste at an early stage.
